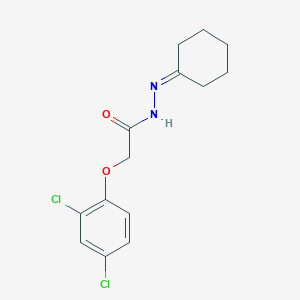
2-(2,2-Dichloroethenyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloroethenyl)-1,3-benzothiazole, commonly known as DCBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCBT belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(2,2-Dichloroethenyl)-1,3-benzothiazole is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the propagation and generation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
2-(2,2-Dichloroethenyl)-1,3-benzothiazole acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests . It’s worth noting that this compound is similar in structure and function to other organophosphorus compounds, which are known for their insecticidal properties .
Biochemical Pathways
The compound affects the normal functioning of the sodium channels, leading to a disruption in the normal flow of sodium ions. This disruption affects the propagation of action potentials in the neurons, leading to paralysis
Pharmacokinetics
Similar compounds like dichlorvos have high aqueous solubility and are quite volatile . . These properties may impact the bioavailability of the compound, but more research is needed to confirm this.
Result of Action
The primary result of the action of 2-(2,2-Dichloroethenyl)-1,3-benzothiazole is the paralysis of pests, leading to their death . This is achieved through the disruption of the normal functioning of the sodium channels in the nerve cells . It’s important to note that this compound is highly toxic to mammals and has a high tendency to bioaccumulate .
Action Environment
The efficacy and stability of 2-(2,2-Dichloroethenyl)-1,3-benzothiazole can be influenced by various environmental factors. For instance, similar compounds like dichlorvos are known to be quite volatile and have high aqueous solubility . These properties suggest that the compound could be affected by factors such as temperature, humidity, and the presence of water.
Eigenschaften
IUPAC Name |
2-(2,2-dichloroethenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMQOVEVLRRFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dichloroethenyl)-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)


![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)

![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)
![2-(4-isopropyl-3-methylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B362695.png)